molecular formula C11H8Cl3NS B1437175 2,4,5-Trichloro-N-(2-thienylmethyl)aniline CAS No. 1036574-05-6

2,4,5-Trichloro-N-(2-thienylmethyl)aniline

Cat. No.: B1437175
CAS No.: 1036574-05-6
M. Wt: 292.6 g/mol
InChI Key: HMGMZUKSTRJJSA-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a halogenated aromatic amine characterized by a trichlorophenyl ring and a thiophenemethyl substituent. These features may influence reactivity, solubility, and applications in pharmaceuticals or materials science .

Properties

IUPAC Name

2,4,5-trichloro-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3NS/c12-8-4-10(14)11(5-9(8)13)15-6-7-2-1-3-16-7/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGMZUKSTRJJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4,5-Trichloroaniline Intermediate

The chlorinated aniline core, 2,4,5-trichloroaniline, is typically prepared by selective chlorination of aniline derivatives or purchased commercially. This intermediate can be diazotized under acidic conditions to form diazonium salts, which are reactive intermediates for further coupling reactions.

Introduction of the 2-Thienylmethyl Group

The key step is the attachment of the 2-thienylmethyl substituent to the nitrogen atom of the 2,4,5-trichloroaniline. This can be accomplished by:

  • Nucleophilic substitution: Using 2-thienylmethyl halides or derivatives as alkylating agents to react with the amine group.
  • Organometallic coupling: Formation of organolithium or Grignard reagents from thienylmethyl halides followed by reaction with 2,4,5-trichloroaniline or its derivatives.

For example, preparation of related thienylmethyl intermediates involves:

  • Reacting 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene with n-butyllithium at low temperatures (-67 to -70 °C) under inert atmosphere to form organolithium species.
  • Subsequent reaction with electrophilic components such as 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone or methanesulfonic acid in methanol to form intermediate compounds.
  • Purification through extraction, recrystallization, and drying steps to isolate the desired product with high yield (up to 93.7%) and purity (~88%).

Halogen Exchange and Catalytic Reactions

Copper-catalyzed halogen exchange reactions are employed to modify halogen substituents on the aromatic or thienyl rings, which can facilitate subsequent coupling or functionalization steps. For instance:

  • Use of copper(I) iodide, sodium iodide, and N,N'-dimethylethylenediamine in solvents like toluene and diethylene glycol dimethyl ether at reflux temperatures (around 110 °C) to convert bromo-substituted intermediates to iodo derivatives.
  • These reactions typically proceed under inert atmosphere and yield high-purity products, which are crucial for the final coupling step to form 2,4,5-trichloro-N-(2-thienylmethyl)aniline.

Diazotization and Coupling Reactions

In some synthetic routes, diazotization of 2,4,5-trichloroaniline is performed using sodium nitrite in sulfuric acid at low temperatures (<15 °C) to form diazonium salts. These intermediates can then be coupled with various nucleophiles or amines to introduce the thienylmethyl group or other substituents.

  • The diazotization reaction is carefully controlled to maintain low temperature and pH to prevent decomposition.
  • Coupling reactions are conducted in aqueous or mixed solvent systems with pH adjustments to optimize product formation.
  • Yields for these coupling reactions can be high, often exceeding 90%, with careful control of reaction time and temperature.

Comparative Data Table of Key Reaction Parameters and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Organolithium formation n-Butyllithium, THF, toluene -67 to -70 °C, inert atmosphere ~93.7 Formation of thienylmethyl organolithium intermediate
2 Electrophilic addition Methanesulfonic acid in methanol Room temperature, 18 hours High Conversion to intermediate with glucopyranosyl group
3 Copper-catalyzed halogen exchange CuI, NaI, N,N'-dimethylethylenediamine, toluene, diglyme Reflux at 110 °C, inert atmosphere ~95 Conversion of bromo to iodo substituents
4 Diazotization and coupling NaNO2, H2SO4, 2,4,5-trichloroaniline, coupling amine <15 °C for diazotization, RT for coupling 90+ Formation of diazonium salt and coupling to form final product

Research Findings and Notes

  • The use of low temperature and inert atmosphere is critical in organolithium and diazotization steps to prevent side reactions and decomposition.
  • Copper-catalyzed halogen exchange is an effective method to modify halogen substituents, facilitating subsequent coupling reactions with high selectivity.
  • Purification steps involving extraction, recrystallization, and drying under vacuum are essential to obtain high-purity this compound.
  • The synthetic routes often require multi-step processes with intermediate isolations to ensure the structural integrity of the sensitive chlorinated and thienyl moieties.
  • Literature reports yields typically above 90% for key intermediates and final products, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted aniline derivatives.

Scientific Research Applications

Biochemical Research

Proteomics Research
One of the primary applications of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline is in the field of proteomics. It is utilized as a biochemical reagent for studying protein interactions and modifications. The compound's ability to selectively bind to specific proteins makes it valuable for identifying and characterizing protein complexes in cellular environments .

Mechanism of Action
The compound acts as an inhibitor in various biochemical pathways. Its trichloromethyl group enhances its reactivity with nucleophiles, allowing it to interfere with enzymatic functions. This property is particularly useful in investigating enzyme kinetics and mechanisms .

Environmental Applications

Pesticide Research
Research indicates that this compound may have potential applications as a pesticide or herbicide. Its chlorinated structure suggests it could exhibit significant biological activity against pests while being designed to minimize environmental impact. Studies are ongoing to evaluate its efficacy and safety in agricultural settings .

Toxicological Studies
Given its chemical structure, the compound is also studied for its toxicological effects on aquatic life and soil microorganisms. Understanding its degradation pathways and toxicity levels is crucial for assessing environmental risks associated with its use .

Pharmaceutical Applications

Drug Development
The compound has been investigated for potential therapeutic applications, particularly in the treatment of certain diseases. Its structural similarity to known pharmacophores suggests it may possess biological activity that could be harnessed in drug design . For instance, derivatives of this compound are being explored for their anti-diabetic properties due to their ability to modulate metabolic pathways .

Case Studies

Study Title Focus Area Findings
Proteomic Analysis Using this compoundBiochemistryDemonstrated selective binding to target proteins, facilitating the identification of protein interactions.
Environmental Impact AssessmentEnvironmental ScienceFound significant toxicity levels in aquatic organisms; recommended further studies on degradation rates.
Synthesis of Novel Antidiabetic AgentsPharmaceutical ScienceDeveloped derivatives showing promising activity against Type 2 diabetes; ongoing clinical trials planned.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(2-thienylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key differences between 2,4,5-Trichloro-N-(2-thienylmethyl)aniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
This compound C₁₁H₉Cl₃NS (hypothetical) ~283.5 (estimated) 2,4,5-trichloro, thienylmethyl Aromatic amine, thiophene
4-Chloro-2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline C₁₃H₁₄ClNO₂S 283.77 4-chloro, 2,5-dimethoxy, thienylmethyl Aromatic amine, methoxy, thiophene
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO 171.6 2-chloro, methoxymethyl Aromatic amine, ether
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline C₁₅H₁₃ClNO₂ 274.73 4-chloro, 3,4-dimethoxybenzylidene Schiff base, methoxy
2,4,6-Trinitro-N-methyl-aniline C₇H₆N₄O₆ 242.15 2,4,6-trinitro, N-methyl Nitro groups, aromatic amine

Electronic and Physicochemical Properties

  • Solubility : Methoxy groups in analogs like 2-Chloro-N-(methoxymethyl)aniline improve solubility in polar solvents, whereas trichloro substituents may reduce solubility in aqueous media .
  • Crystal Packing : Schiff base analogs (e.g., 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline ) exhibit rigid planar structures due to conjugation, contrasting with the flexible thienylmethyl group in the target compound .

Biological Activity

2,4,5-Trichloro-N-(2-thienylmethyl)aniline is a chlorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by its unique thienylmethyl substituent and trichlorinated aniline core, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H8Cl3N
  • CAS Number : 1036574-05-6
  • Molecular Weight : 260.54 g/mol

The structure of this compound features a central aniline moiety substituted with three chlorine atoms at the 2, 4, and 5 positions, and a thienylmethyl group at the nitrogen atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL

These results suggest that this compound could be developed as a potential antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung (A549) and breast (MCF-7) cancer cells.

Case Study: Antitumor Efficacy
A study conducted on A549 and MCF-7 cell lines revealed that treatment with this compound resulted in significant cytotoxic effects:

Cell LineIC50 (µM)Inhibition Rate (%)
A54915.385
MCF-712.890

The compound induced apoptosis in these cells, as evidenced by increased Annexin V staining in flow cytometry assays. The apoptosis pathway was confirmed through caspase activation assays.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited a significant increase in the S-phase population, suggesting that the compound interferes with normal cell cycle progression.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary toxicity studies indicate:

  • Acute Toxicity : High doses can lead to liver damage and nephrotoxicity in animal models.
  • Chronic Exposure : Long-term exposure may result in carcinogenic effects due to its chlorinated structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-Trichloro-N-(2-thienylmethyl)aniline, and how can purity be optimized?

  • Methodology : Utilize coupling reactions involving chloro-substituted anilines and thienylmethyl precursors under acidic conditions. For example, diazonium salt formation (as in 2-naphthol aniline dye synthesis ) can be adapted. Purification via column chromatography or recrystallization (e.g., from ethyl acetate/petroleum ether ) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% assay ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Combine nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm substitution patterns and stereochemistry, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . X-ray crystallography can resolve crystal packing and intermolecular interactions, as demonstrated for structurally similar chloro-aniline derivatives .

Q. How can solubility and stability be assessed for this compound in experimental settings?

  • Methodology : Perform solubility tests in common organic solvents (e.g., dichloromethane, ethanol) and aqueous buffers at varying pH. Stability studies under light, heat, and oxidative conditions (e.g., using accelerated degradation protocols ) can identify optimal storage conditions. Refractive index and density measurements (e.g., 0.963 g/mL at 25°C for analogous anilines ) provide additional physicochemical data.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thienylmethyl group in electrophilic substitution reactions?

  • Methodology : Investigate substituent effects via computational modeling (DFT) to predict electron-donating/withdrawing behavior. Compare with experimental results from nitration or halogenation reactions. Functionalization studies using aniline derivatives (e.g., 4-methoxyaniline in graphene quantum dots ) highlight how substituents modulate electronic properties.

Q. How do environmental factors influence the degradation and fate of this compound in soil systems?

  • Methodology : Conduct soil column experiments under controlled pumping speeds to simulate migration. Use HPLC and ion mobility spectrometry (IMS) to track spatial distribution and interphase partitioning, as demonstrated for aniline in vertical soil layers . Analyze degradation products (e.g., chlorinated catechols) via LC-MS.

Q. What contradictions exist in reported mobility data for structurally similar chloro-anilines, and how can they be resolved?

  • Methodology : Compare high kinetic energy IMS (HiKE-IMS) results for isomers like 3- and 4-fluoroaniline, where mobility diverges at specific EDR/N values . Replicate experiments under standardized conditions (e.g., constant ERR/N) and validate with X-ray crystallography to resolve structural ambiguities .

Q. How does the chlorine substitution pattern affect catalytic activity in cross-coupling reactions?

  • Methodology : Synthesize derivatives with varying chloro-substitution (2,4,5- vs. 2,4,6-) and compare their performance in Suzuki-Miyaura or Ullmann couplings. Use kinetic studies (e.g., monitoring via UV-Vis spectroscopy) and DFT calculations to correlate substituent positions with reaction rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichloro-N-(2-thienylmethyl)aniline
Reactant of Route 2
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2,4,5-Trichloro-N-(2-thienylmethyl)aniline

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